Chiral Purity and Absolute Configuration Verification: Optical Rotation Comparison
The (S)-enantiomer of 2-methoxy-1-phenylethanamine is differentiated from its (R)-antipode and the racemic mixture by its specific optical rotation. The target (S)-compound exhibits a positive rotation, which is essential for ensuring correct stereochemical outcomes in asymmetric synthesis .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D^23 = +48 ± 2° (c=1, benzene) |
| Comparator Or Baseline | (R)-(-)-2-Methoxy-1-phenylethylamine: Negative rotation (value not specified) |
| Quantified Difference | Qualitative difference in sign of rotation; +48° vs negative. |
| Conditions | Polarimetry at 23°C in benzene |
Why This Matters
Ensuring correct chiral identity is paramount for asymmetric synthesis, where the (S)-enantiomer is specifically required to induce a desired stereochemical outcome or interact with a chiral biological target, preventing costly synthetic failures.
